molecular formula C10H9NO B1664109 3-Acetylindole CAS No. 703-80-0

3-Acetylindole

Cat. No. B1664109
CAS RN: 703-80-0
M. Wt: 159.18 g/mol
InChI Key: VUIMBZIZZFSQEE-UHFFFAOYSA-N
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Patent
US07595339B2

Procedure details

Add 1.0 M t-BuOK (3.0 mL, 0.003 mol) to a stirring solution of 3-acetyl indole (0.478 g, 0.0030 mol) in dry DMF (20 mL) under N2 at ambient temperature and stir for 30 min. Add toluenesulfonyl chloride to this solution and stir the resulting mixture overnight. Pour the reaction into EtOAc—H2O, separate the organic layer and extract several times with H2O wash with brine, dry (MgSO4), filter, and evaporate on the rotary evaporator. Chromatograph on the ISCO eluting with a gradient hexane-EtOAc (0-100%) over 30 minutes to give 0.73 g (78%) of the title compound as a solid: 1H (CDCl3). δ 7.8 (d, 1H), 8.2 (s, 1H), 7.9 (d, 1H), 7.7 (d, 2H), 7.4 (m, 2H), 7.3 (d, 2H), 2.6 (s, 3H), 2.4 (s, 3H).
Quantity
3 mL
Type
reactant
Reaction Step One
Quantity
0.478 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
EtOAc—H2O
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
78%

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]([O-])([CH3:4])[CH3:3].[K+].[C:7]([C:10]1[C:18]2[C:13](=[CH:14][CH:15]=[CH:16][CH:17]=2)[NH:12][CH:11]=1)(=[O:9])[CH3:8].[C:19]1(C)[C:20]([S:25](Cl)(=[O:27])=[O:26])=[CH:21]C=CC=1.C(OC(C)=O)C.O>CN(C=O)C>[C:2]1([CH3:4])[CH:3]=[CH:21][C:20]([S:25]([N:12]2[C:13]3[C:18](=[CH:17][CH:16]=[CH:15][CH:14]=3)[C:10]([C:7](=[O:9])[CH3:8])=[CH:11]2)(=[O:27])=[O:26])=[CH:19][CH:1]=1 |f:0.1,4.5|

Inputs

Step One
Name
Quantity
3 mL
Type
reactant
Smiles
CC(C)(C)[O-].[K+]
Name
Quantity
0.478 g
Type
reactant
Smiles
C(C)(=O)C1=CNC2=CC=CC=C12
Name
Quantity
20 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=1(C(=CC=CC1)S(=O)(=O)Cl)C
Step Three
Name
EtOAc—H2O
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)OC(=O)C.O

Conditions

Stirring
Type
CUSTOM
Details
stir for 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
Pour
CUSTOM
Type
CUSTOM
Details
separate the organic layer
EXTRACTION
Type
EXTRACTION
Details
extract several times with H2O
WASH
Type
WASH
Details
wash with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dry (MgSO4)
FILTRATION
Type
FILTRATION
Details
filter
CUSTOM
Type
CUSTOM
Details
evaporate on the rotary evaporator
WASH
Type
WASH
Details
Chromatograph on the ISCO eluting with a gradient hexane-EtOAc (0-100%) over 30 minutes
Duration
30 min

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
C1(=CC=C(C=C1)S(=O)(=O)N1C=C(C2=CC=CC=C12)C(C)=O)C
Measurements
Type Value Analysis
AMOUNT: MASS 0.73 g
YIELD: PERCENTYIELD 78%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.